molecular formula C46H45ClP2Ru B12350045 Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)

Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)

Cat. No.: B12350045
M. Wt: 796.3 g/mol
InChI Key: NTKPIKDUIHMBCM-UHFFFAOYSA-M
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Description

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) is an organometallic compound with the formula [(C10H15)Ru(P(C6H5)3)2Cl]. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with pentamethylcyclopentadiene. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of pentamethylcyclopentadiene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic azides, terminal alkynes, and internal alkynes. The reactions often occur under mild conditions, typically at room temperature or slightly elevated temperatures .

Major Products Formed

One of the major products formed from reactions involving this compound is 1,5-disubstituted 1,2,3-triazoles, which are produced through the cycloaddition of organic azides and terminal alkynes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in facilitating chemical reactions. The compound interacts with organic azides and terminal alkynes to form 1,5-disubstituted 1,2,3-triazoles through a cycloaddition reaction. The ruthenium center plays a crucial role in stabilizing the transition state and lowering the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) is unique due to its high catalytic activity and selectivity in various organic synthesis reactions. The presence of the pentamethylcyclopentadienyl ligand enhances the stability and reactivity of the compound, making it a valuable catalyst in both academic and industrial research .

Properties

Molecular Formula

C46H45ClP2Ru

Molecular Weight

796.3 g/mol

IUPAC Name

chlororuthenium(1+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane

InChI

InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-6-10(4,5)9(3)8(7)2;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1

InChI Key

NTKPIKDUIHMBCM-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+]

Origin of Product

United States

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